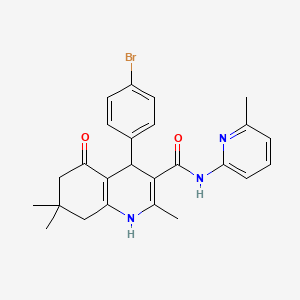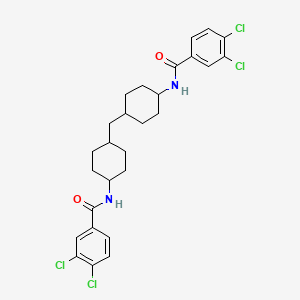![molecular formula C20H22N4O B4966207 6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4966207.png)
6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one, also known as DPP-4 inhibitor, is a class of drugs that is used to treat type 2 diabetes. This compound is known to inhibit dipeptidyl peptidase 4 (DPP-4), an enzyme that plays a crucial role in the regulation of glucose metabolism.
Mécanisme D'action
6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors work by inhibiting the degradation of incretin hormones such as GLP-1 and GIP. These hormones are released from the gut in response to food intake and stimulate insulin secretion from the pancreas. By inhibiting the degradation of these hormones, 6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors increase their half-life and enhance their insulinotropic effects, leading to improved glucose control.
Biochemical and Physiological Effects:
6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors have been shown to have a number of biochemical and physiological effects. These compounds increase insulin secretion, improve glucose tolerance, and reduce postprandial glucose excursions. In addition, 6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors have been shown to have anti-inflammatory and cardioprotective effects, making them a potential therapeutic option for other diseases such as cardiovascular disease and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors in lab experiments is their ability to improve glucose control and insulin secretion. This makes them a useful tool for studying the mechanisms of glucose metabolism and the pathophysiology of type 2 diabetes. However, one limitation of using 6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors is their potential off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research and development of 6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors. One area of focus is the development of more potent and selective inhibitors with fewer off-target effects. Another area of focus is the investigation of the long-term effects of 6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors on glucose metabolism and cardiovascular health. Additionally, there is a need for more studies on the potential therapeutic effects of 6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors on other diseases such as cardiovascular disease and rheumatoid arthritis.
Conclusion:
In conclusion, 6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors are a class of drugs that have been extensively studied for their potential therapeutic effects on type 2 diabetes. These compounds work by inhibiting the degradation of incretin hormones such as GLP-1 and GIP, leading to improved glucose control and insulin secretion. While 6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors have shown promise as a therapeutic option for type 2 diabetes, there is still much to be learned about their long-term effects and potential therapeutic applications for other diseases.
Méthodes De Synthèse
The synthesis of 6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors involves the use of various chemical reactions and techniques. One of the most common methods for the synthesis of 6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors is the condensation of 3,4-dimethylbenzaldehyde with piperidine, followed by cyclization with 2-aminopyridine. The resulting product is then subjected to various purification techniques, such as recrystallization and column chromatography, to obtain the final product.
Applications De Recherche Scientifique
6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors have been extensively studied for their potential therapeutic effects on type 2 diabetes. These compounds are known to increase insulin secretion and improve glucose tolerance by inhibiting the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). In addition, 6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one inhibitors have been shown to have anti-inflammatory and cardioprotective effects, making them a potential therapeutic option for other diseases such as cardiovascular disease and rheumatoid arthritis.
Propriétés
IUPAC Name |
6-(3,4-dimethylphenyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-14-6-7-16(12-15(14)2)24-11-8-18-17(19(24)25)13-21-20(22-18)23-9-4-3-5-10-23/h6-8,11-13H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATZNGQYLZVEDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-dimethylphenyl)-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4966125.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4966126.png)
![N-(4-bromophenyl)-2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4966138.png)

![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide](/img/structure/B4966157.png)
![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4966163.png)

![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4966173.png)
![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide](/img/structure/B4966177.png)

![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B4966191.png)
![N-(2-methoxyethyl)-3-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B4966195.png)

![3-allyl-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966222.png)